5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide
説明
特性
IUPAC Name |
5-bromo-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN7O/c1-24(18(27)12-6-13(19)8-20-7-12)14-9-25(10-14)16-5-4-15-21-22-17(11-2-3-11)26(15)23-16/h4-8,11,14H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPPDKDWQDOFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC(=CN=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple pharmacophores. The inclusion of a bromine atom and a triazole ring suggests potential for significant biological interactions. The key structural components include:
- Bromine atom : Often associated with increased lipophilicity and biological activity.
- Triazole ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Azetidine moiety : May contribute to the compound's ability to interact with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₁₄BrN₅O |
| Molecular Weight | 304.17 g/mol |
| CAS Number | 2310128-91-5 |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Antimicrobial Activity
Research has indicated that compounds with triazole rings exhibit notable antimicrobial properties. A study focusing on related triazole derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, the structural similarities suggest potential efficacy.
Anticancer Properties
Brominated compounds have been extensively studied for their anticancer properties. The presence of the bromine atom in this compound may enhance its ability to inhibit cancer cell proliferation. Investigations into similar compounds have shown that they can effectively target various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Kinase Inhibition
Given the structural characteristics of 5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide, it is plausible that it may act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy due to their ability to disrupt signaling pathways involved in cell growth and division. Previous studies have highlighted the importance of similar triazole-containing compounds as selective kinase inhibitors .
Case Studies
- Antibacterial Activity : A comprehensive review on imidazole derivatives indicated that modifications similar to those present in 5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide could lead to enhanced antibacterial efficacy against resistant strains .
- Anticancer Potential : A study on brominated triazoles revealed their effectiveness in inhibiting tumor growth in vivo models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Table 2: Summary of Biological Activities
科学的研究の応用
Overview
5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide is a compound of significant interest in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide:
- c-Met Kinase Inhibition : This compound class has shown promising inhibitory activity against the c-Met kinase, which is implicated in various cancers. For instance, derivatives have been tested against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), demonstrating significant cytotoxicity with IC₅₀ values in the low micromolar range .
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways that promote tumor growth and metastasis. The compound's ability to interfere with kinase activity is crucial for its anticancer effects .
In Vitro Studies
Table 1 summarizes the cytotoxicity and kinase inhibitory activities of compounds related to 5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that compounds within this class can effectively inhibit cell proliferation in various cancer types .
Bromodomain Inhibition
The compound's structure suggests potential interactions with bromodomains, which are emerging targets in drug discovery for their role in regulating gene expression through chromatin remodeling. Research has indicated that related triazolo derivatives can act as inhibitors of bromodomains such as BRD4 and CREBBP, which are involved in oncogenic processes .
Case Study 1: Anticancer Activity
A study focusing on a series of triazolo-pyridazine derivatives demonstrated that specific modifications led to enhanced potency against c-Met overexpressed cell lines. The most effective derivatives exhibited IC₅₀ values comparable to established drugs like Foretinib .
Case Study 2: Bromodomain Interactions
Another investigation into substituted triazolo derivatives revealed their capability to selectively inhibit bromodomains outside the BET family. These findings suggest that compounds like 5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide could serve as valuable scaffolds for developing selective inhibitors targeting multiple bromodomain-containing proteins .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table highlights key structural variations and their implications:
Key Observations:
Core Structure: The target compound’s triazolo[4,3-b]pyridazine core (vs. The azetidine linker in the target compound replaces bulkier phenyl/pyridinyl linkers (e.g., ), which may improve membrane permeability.
Substituents :
- Cyclopropyl (target) vs. methyl/ethyl (others): Cyclopropyl’s rigidity and moderate lipophilicity may enhance target binding vs. methyl (simpler) or ethyl (more flexible).
- Bromo-nicotinamide (target, ) vs. bromo-furamide (): Nicotinamide’s pyridine ring supports hydrogen bonding, whereas furamide’s oxygen may alter electron distribution.
The pKa of the ethyl-triazolo compound (8.75) suggests moderate basicity, while the target’s unmeasured pKa may vary due to the azetidine’s amine group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
